molecular formula C33H47N5O6 B8022527 Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinexcarbonyl]

Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinexcarbonyl]

Cat. No.: B8022527
M. Wt: 609.8 g/mol
InChI Key: XWKJTSOFFKCRMH-YVHAWAGASA-N
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Description

Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl] (CAS: 918972-54-0) is a cyclic peptide characterized by a unique macrocyclic scaffold . Its structure integrates a 1-methoxy-L-tryptophan residue, L-isoleucine, and a (2R)-2-piperidinecarbonyl moiety, with stereochemical specificity at multiple centers (2S, 1-methoxy-L-tryptophyl, and 2R configurations). The cyclic architecture is stabilized by an 8-oxodecanoyl linker, which contributes to conformational rigidity.

Properties

IUPAC Name

(3S,6S,9S,12R)-3-[(2S)-butan-2-yl]-6-(1-methoxyindol-3-yl)-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N5O6/c1-5-21(3)28-33(43)37-19-13-12-18-27(37)31(41)34-25(16-9-7-8-14-22(39)6-2)30(40)36-29(32(42)35-28)24-20-38(44-4)26-17-11-10-15-23(24)26/h10-11,15,17,20-21,25,27-29H,5-9,12-14,16,18-19H2,1-4H3,(H,34,41)(H,35,42)(H,36,40)/t21-,25-,27+,28-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKJTSOFFKCRMH-YVHAWAGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)C3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinexcarbonyl], commonly known as Apicidin, is a cyclic peptide with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as a histone deacetylase (HDAC) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Apicidin has a molecular formula of C34H49N5O6C_{34}H_{49}N_{5}O_{6} and a molecular weight of approximately 619.80 g/mol. Its structure features a cyclic arrangement that contributes to its biological efficacy. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC34H49N5O6
Molecular Weight619.80 g/mol
CAS Number183506-66-3
HDAC InhibitionYes

Histone Deacetylase Inhibition
Apicidin functions primarily as an HDAC inhibitor, which plays a crucial role in the regulation of gene expression. By inhibiting HDACs, Apicidin promotes the acetylation of histones, leading to a more relaxed chromatin structure and increased transcriptional activity of tumor suppressor genes such as p21WAF1/CIP1. This mechanism has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines .

Antiproliferative Activity
Research indicates that Apicidin exhibits significant antiproliferative effects against several cancer types. In vitro studies have demonstrated its ability to inhibit the growth of prostate carcinoma cells by inducing p21 expression, which is associated with cell cycle regulation . Furthermore, it has shown efficacy against other malignancies, including leukemia and breast cancer.

Case Studies

  • Prostate Cancer
    A study published in Cancer Research highlighted the effects of Apicidin on human prostate carcinoma cells. The compound was found to induce p21WAF1/CIP1 expression, leading to reduced proliferation rates and enhanced apoptosis in treated cells .
  • Leukemia
    Another investigation focused on acute myeloid leukemia (AML) cells, revealing that Apicidin effectively inhibited cell growth and induced differentiation through HDAC inhibition. The study reported significant changes in gene expression profiles associated with cell cycle regulation and apoptosis .
  • HIV Research
    Apicidin's role extends beyond oncology; it has also been studied for its effects on HIV-infected macrophages. The compound was shown to modulate transcriptional persistence of unintegrated HIV genomes, suggesting potential applications in HIV therapy .

Research Findings

Recent studies have reinforced the multifaceted biological activities of Apicidin:

  • Antimicrobial Properties : Beyond its anticancer effects, Apicidin has demonstrated antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious diseases .
  • Synergistic Effects : Research indicates that combining Apicidin with other chemotherapeutic agents can enhance anticancer efficacy while reducing toxicity profiles .

Scientific Research Applications

Cancer Research

Apicidin has shown promise in various cancer models:

  • Prostate Cancer : Research indicates that Apicidin induces the expression of p21(WAF1/CIP1), a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation. This effect leads to the inhibition of prostate cancer cell proliferation .
  • Breast Cancer : Studies have demonstrated that Apicidin can inhibit the growth of breast cancer cells by inducing apoptosis and altering gene expression profiles associated with tumor progression .

Antimicrobial Activity

Apicidin exhibits antimicrobial properties against certain protozoa and fungi. It has been identified as an effective agent against Fusarium species, showcasing its potential in treating fungal infections .

Neuroprotection

Recent studies suggest that Apicidin may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by modulating neuroinflammatory responses and promoting neuronal survival .

Case Studies

StudyApplicationFindings
Prostate Cancer Study (2000) HDAC InhibitionInduced p21 expression, inhibited cell proliferation .
Breast Cancer Study (2001) Tumor Growth InhibitionInduced apoptosis and altered gene expression profiles .
Antifungal Activity Study (2005) AntimicrobialEffective against Fusarium species .
Neuroprotection Study (2020) Neurodegenerative DiseasesModulated neuroinflammatory responses, promoting cell survival .

Safety and Toxicity

Despite its therapeutic potential, Apicidin is classified as highly toxic, with acute toxicity if ingested, inhaled, or contacted with skin. Proper safety protocols must be followed when handling this compound in research settings .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclic Peptides and Heterocycles

Compound Name Molecular Formula (if available) Key Features Functional Groups Biological Relevance
Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl] Not explicitly stated Cyclic peptide with methoxy-tryptophan, isoleucine, piperidinecarbonyl Amide bonds, methoxy, ketone Presumed protease resistance
Cyclo[[(E)-(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl]-...] C61H109N11O12 (MW: 1188.58) Larger cyclopeptide with N-methylated residues, hydroxy and methyl branches N-methyl amides, hydroxy, alkenes Antibiotic/antifungal activity
Thiazolino-fused bridged isoquinolones (e.g., from Sarkar et al. ) Varied Fused heterocycles (thiazole + isoquinoline) Aryl ethers, amides Kinase inhibition
Cyclo[L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-...] (CAS: 118399-22-7) Not explicitly stated Nonachlor cyclopeptide with branched unsaturated chains Chlorinated side chains, methoxy, amides Antimicrobial

Key Observations:

Ring Size and Rigidity: The target compound’s 8-oxodecanoyl linker likely confers moderate rigidity compared to the larger, N-methylated cyclopeptide in , which has enhanced conformational stability due to multiple methyl groups .

Functional Groups : The methoxy group in the tryptophan residue distinguishes it from the hydroxy-rich cyclopeptide in and the chlorinated analog in .

Thiazolino-fused heterocycles, however, rely on aryne cycloadditions () .

Crystallographic and Analytical Data

  • The pyridine derivative in was characterized via X-ray crystallography, a method applicable to the target compound for resolving stereochemical details .
  • Pharmacopeial standards () emphasize purity and stereochemical validation, critical for regulatory approval of cyclic peptides .

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